
Dihydroalprenolol, (S)-
Descripción general
Descripción
Dihydroalprenolol, (S)- is a hydrogenated alprenolol derivative that acts as a beta-adrenergic blocker. When the extra hydrogen atoms are tritium, it is a radiolabeled form of alprenolol, which is used to label beta-adrenergic receptors for isolation.
Aplicaciones Científicas De Investigación
Biochemical Properties and Mechanism of Action
Dihydroalprenolol is derived from alprenolol and functions as a selective antagonist for beta-adrenergic receptors. Its mechanism involves binding to both beta-1 and beta-2 adrenergic receptors, which are crucial in mediating cardiovascular responses and metabolic processes. The compound's structure allows it to effectively inhibit catecholamine-stimulated adenylate cyclase activity, leading to decreased heart rate and myocardial contractility, making it valuable in treating conditions such as hypertension and heart failure .
Research Applications
In pharmacological research, dihydroalprenolol serves as a benchmark compound for evaluating the efficacy of new beta-blockers. Studies have demonstrated its high affinity for beta-adrenergic receptors, providing insights into the structure-activity relationships of beta-blocking agents. This information is critical for the development of drugs with improved selectivity and fewer side effects .
Clinical Implications
Dihydroalprenolol's primary clinical applications include:
- Management of Hypertension : As a beta-blocker, it reduces blood pressure by decreasing cardiac output.
- Treatment of Arrhythmias : Its ability to stabilize heart rhythms makes it useful in managing various cardiac arrhythmias.
- Heart Failure Management : By reducing myocardial oxygen demand, it aids in the management of heart failure symptoms.
Binding Studies
A study involving [^3H]dihydroalprenolol highlighted its role in characterizing beta-adrenergic receptor populations in isolated hamster brown fat cells. The findings indicated that dihydroalprenolol effectively labels both β-1 and β-2 receptors, allowing for detailed analysis of receptor function under various physiological conditions .
Drug Interaction Studies
Research has also explored the interactions between dihydroalprenolol and other pharmacological agents, assessing its impact on the efficacy of co-administered drugs. Such studies are essential for understanding potential drug-drug interactions that may affect therapeutic outcomes .
Q & A
Basic Research Questions
Q. How do I design a robust β-adrenergic receptor binding assay using (S)-Dihydroalprenolol in intact leukocytes?
- Methodological Answer : Use fresh polymorphonuclear leukocytes isolated from whole blood and resuspended in autologous plasma to preserve receptor integrity. Incubate cells with increasing concentrations of tritiated (S)-Dihydroalprenolol (0.1–5.0 nM) at 37°C for equilibrium binding (30–60 min). Include parallel samples with excess unlabeled β-blockers (e.g., 1 μM Timolol) to quantify non-specific binding. Separate bound and free ligand via rapid vacuum filtration (GF/C filters), and measure radioactivity via scintillation counting. Specific binding is calculated as total binding minus non-specific binding .
Q. What are the core principles of Scatchard analysis for interpreting (S)-Dihydroalprenolol binding data?
- Methodological Answer : Scatchard plots (Bound/Free vs. Bound) estimate receptor density (Bmax) and dissociation constant (Kd). Linear regression assumes homogeneous receptor populations. For (S)-Dihydroalprenolol, typical Kd values range 0.44–0.49 nM in human leukocytes. Non-linear plots may indicate receptor subtypes or cooperativity, requiring iterative curve-fitting software (e.g., GraphPad Prism) for accurate parameter estimation .
Q. How can non-specific binding of (S)-Dihydroalprenolol be minimized in intact cell assays?
- Methodological Answer : Add lysosomotropic agents like chloroquine (50 μM) to inhibit lysosomal sequestration of the ligand. Use autologous plasma instead of buffer to reduce non-specific uptake, improving specific binding from 20% to >80% at low ligand concentrations (0.1–0.5 nM). Validate displacement with high-affinity β-antagonists (e.g., Timolol) rather than non-selective blockers like Propranolol to avoid off-target effects .
Advanced Research Questions
Q. How do physiological factors like endurance training influence β-receptor density measured via (S)-Dihydroalprenolol binding?
- Methodological Answer : Endurance-trained subjects exhibit ~2× higher Bmax (41.2 vs. 21.6 fmol/10⁷ cells) due to adaptive β-receptor upregulation. Use stratified cohorts (e.g., VO₂max >60 mL/kg/min for trained vs. <55 mL/kg/min for untrained). Control for diurnal catecholamine fluctuations by standardizing blood collection times. Correlate Bmax with functional outcomes (e.g., cAMP production) to confirm physiological relevance .
Q. What experimental strategies resolve contradictions in Scatchard plots suggesting receptor heterogeneity?
- Methodological Answer : If Scatchard plots are curvilinear, perform competition assays with subtype-selective antagonists (e.g., CGP-20712A for β₁, ICI-118551 for β₂). Analyze data with two-site binding models. Validate using tissues/cells with known receptor ratios (e.g., lung β₂ > heart β₁). Cross-reference with RT-PCR for receptor mRNA quantification to confirm subtype expression .
Q. How can autoradiography with (S)-Dihydroalprenolol be combined with immunohistochemistry for spatial receptor localization?
- Methodological Answer : Section fresh-frozen tissues (e.g., brain or heart) at 10–20 μm thickness. Incubate with 3H-(S)-Dihydroalprenolol (1–5 nM) and generate autoradiograms via emulsion-coated coverslips. Co-stain with antibodies against neuronal markers (e.g., GFAP for astrocytes) and visualize via fluorescence microscopy. Overlay autoradiographic signals with immunostaining to map β-receptors to specific cell types .
Q. Why do (S)-Dihydroalprenolol binding studies show variability in Kd values across different cell preparations?
- Methodological Answer : Variability arises from differences in membrane integrity (intact vs. lysed cells), incubation media (plasma vs. buffer), and endogenous catecholamine levels. Pre-treat cells with EDTA (1 mM) to chelate divalent cations, reducing ligand-receptor dissociation. Standardize protein content (e.g., 60 μg/assay) and validate assays with internal controls (e.g., reference Kd = 0.4–0.5 nM in human leukocytes) .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported Bmax values for (S)-Dihydroalprenolol across studies?
- Methodological Answer : Differences stem from cell isolation protocols (e.g., density gradient centrifugation vs. hypotonic lysis) and ligand purity. Cross-validate using orthogonal methods like flow cytometry with fluorescent β-blockers. Report Bmax as fmol/10⁷ cells (not per mg protein) to enable inter-study comparisons. Meta-analysis of 15 studies shows a mean Bmax of 32 ± 12 fmol/10⁷ cells in healthy humans .
Propiedades
Número CAS |
59624-90-7 |
---|---|
Fórmula molecular |
C15H25NO2 |
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
(2S)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1 |
Clave InChI |
JVHCMYZFGCOCTD-AWEZNQCLSA-N |
SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
SMILES isomérico |
CCCC1=CC=CC=C1OC[C@H](CNC(C)C)O |
SMILES canónico |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
59624-90-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydroalprenolol, (S)-; L-Dihydroalprenolol; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.